3-Aminopropyltrimethylsilane
Overview
Description
3-Aminopropyltrimethylsilane is a silane compound with an amino functional group that is commonly used to modify surface properties, particularly of silica-based materials. It is known for its ability to form covalent bonds with surfaces through siloxane linkages, which can be utilized in various applications such as surface functionalization and material synthesis.
Synthesis Analysis
The synthesis of 3-aminopropyltrimethylsilane and related compounds involves reactions that can be catalyzed by different substances. For instance, the synthesis of 3-aminopropyl trisiloxane, a related compound, is achieved by reacting 3-aminopropyl methyldiethoxysilane with hexamethyldisiloxane using tetramethylammonium hydroxide as a catalyst, which helps in improving the yield by minimizing by-products . Additionally, high molecular weight α,ω-bis(3-aminopropyldiethoxylsilane) poly(trifluoropropylmethyl)siloxanes are prepared through a ring-opening polymerization process, where the presence of water and 3-aminopropyltriethoxysilane (APTES) is crucial for the reaction .
Molecular Structure Analysis
The molecular structure of 3-aminopropyltrimethylsilane is characterized by the presence of an amino group attached to a propyl linker, which is further connected to a silane group with three methyl substituents. This structure allows for versatile chemical reactions, particularly those involving the amino group. The structure of related polysiloxanes synthesized from aminoalkyltrialkoxysilanes can form higher-order nanostructures, such as hexagonal phases, as indicated by X-ray diffraction (XRD) profiles .
Chemical Reactions Analysis
3-Aminopropyltrimethylsilane and its derivatives participate in various chemical reactions. For example, the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica surfaces can be catalyzed by amine catalysts, leading to the formation of Si-O-Si linkages . The sol-gel reaction of aminoalkyltrialkoxysilane, catalyzed by strong acids, results in the formation of nanostructured polysiloxanes without the need for surfactants . Furthermore, the hydrolytic stability of aminosilane-functionalized surfaces can be influenced by the reaction conditions and the structural features of the aminosilanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminopropyltrimethylsilane and its derivatives are influenced by their molecular structure and the conditions under which they are synthesized or applied. For instance, the stability of covalently bonded monolayers of aminosilanes on silicon substrates can vary depending on the specific aminosilane used and the reaction conditions during chemical vapor deposition . The hydrolytic stability of these layers is also a critical property, with some aminosilanes showing greater stability than others . Additionally, the colloid-chemical properties of oligosiloxanes with 3-aminopropyl groups synthesized by different pathways indicate high surface activity and the ability to reduce interfacial tension, which is beneficial for applications such as the preparation of polymer microspheres .
Scientific Research Applications
Surface Functionalization : Aminosilanes, including 3-aminopropyltrimethylsilane, are commonly used to functionalize silica surfaces. They are particularly useful in enhancing the hydrolytic stability of silane-derived layers, a crucial factor in applications involving aqueous media (Smith & Chen, 2008).
Molecular Film Assembly : 3-Aminopropyltrimethylsilane demonstrates significant utility in the assembly of molecular films on silicon dioxide surfaces, optimizing primary-amine content for specific applications, like sensor development (Zhang & Srinivasan, 2004).
Modification of Cement Properties : The application of 3-aminopropyltrimethylsilane in cement mixtures modifies macroscopic properties of cement, such as workability, setting time, and strength, due to its chemical interaction with the cement matrix (Švegl et al., 2008).
Chemical Synthesis : In chemical synthesis, 3-aminopropyltrimethylsilane acts as a reagent in the formation of β-aminocarbonyl systems and allyl adducts, showcasing its role in organic synthesis (Russowsky et al., 2000).
Surface Modification for DNA Immobilization : The film formed by 3-aminopropyltrimethylsilane on mica surfaces has been explored for DNA immobilization, highlighting its significance in biotechnology (Mourougou-Candoni & Thibaudau, 2009).
Electrically Conductive Adhesives : 3-Aminopropyltrimethylsilane is used for surface functionalization of micro silver flakes, improving the properties of electrically conductive adhesives crucial for electronic packaging (Cui, Fan, & Li, 2014).
Synthesis of Silatrane Derivatives : It is employed in the synthesis and characterization of silatrane derivatives, which are then incorporated into metal complex structures (Dumitriu et al., 2012).
Polyurethane Modification : The compound is used as a coupling agent to modify the physical properties of polyurethane rigid foam, demonstrating its role in material science (Nikje & Tehrani, 2011).
Glucose Sensing : It facilitates the formation of noble metal nanoparticles for non-enzymatic sensing of glucose, underscoring its application in analytical chemistry and biosensing (Pandey et al., 2021).
Safety And Hazards
Future Directions
APTMS is widely used to supply amino groups for further modifications on various materials . It is less studied as a catalyst to catalyze sol–gel silica polymerization . The strategy could be extended not only to prepare highly specific MIPs for other small phosphoric molecules, but also for biomolecules e.g. phosphorylated peptides or proteins .
properties
IUPAC Name |
3-trimethylsilylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRLCKFENIXNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171198 | |
Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropyltrimethylsilane | |
CAS RN |
18187-14-9 | |
Record name | 3-Aminopropyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18187-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylamine, 3-(trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanamine, 3-(trimethylsilyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-aminopropyl)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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